
1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as BME-III, is a synthetic compound that has been studied for its potential therapeutic properties. This compound belongs to the class of urea-based compounds and has been found to exhibit interesting biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is not fully understood. However, it has been proposed that it exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been found to exhibit various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells. It has also been found to inhibit the formation of new blood vessels, which is a process that is necessary for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea in lab experiments is that it exhibits potent biological activities, which makes it a potentially useful compound for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its precise therapeutic potential.
Direcciones Futuras
There are several potential future directions for the study of 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic strategies. Another direction is to study its potential use in combination with other compounds, which could enhance its therapeutic efficacy. Additionally, further studies could be conducted to determine its safety and toxicity profiles, which are important considerations for the development of any new therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves the reaction of 1-(2-aminoethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea with benzyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product.
Aplicaciones Científicas De Investigación
1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. These properties make it a potentially useful compound for the treatment of various diseases, including cancer.
Propiedades
IUPAC Name |
1-[2-[benzyl(methyl)amino]ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-24(15-17-8-4-2-5-9-17)13-12-22-21(27)23-18-14-20(26)25(16-18)19-10-6-3-7-11-19/h2-11,18H,12-16H2,1H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOZCTNXJZQAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)NC1CC(=O)N(C1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[5.5]undecane-3-carbaldehyde](/img/structure/B2932781.png)
![3-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2932783.png)
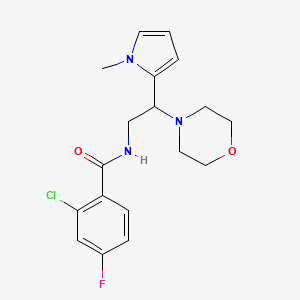
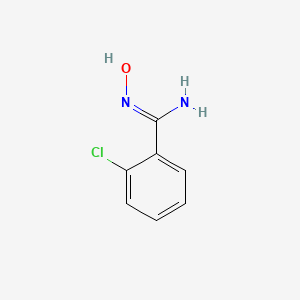

![1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2932788.png)
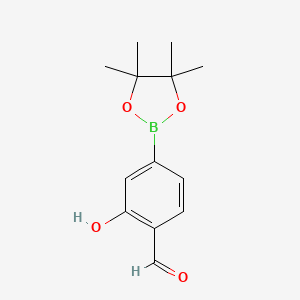
![Ethyl 2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2932791.png)
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2932793.png)
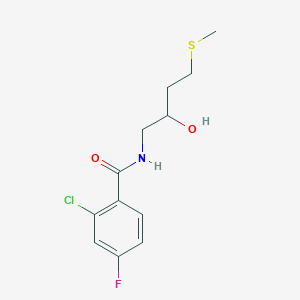
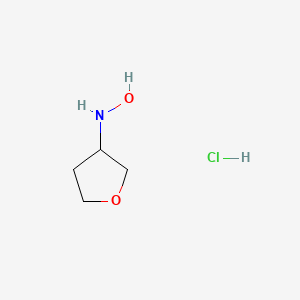

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2932800.png)
